molecular formula C21H25F3N2O B14194468 1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine CAS No. 918482-17-4

1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine

Cat. No.: B14194468
CAS No.: 918482-17-4
M. Wt: 378.4 g/mol
InChI Key: XAKAKTFMEBKBOW-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine is a complex organic compound with a unique structure that includes a piperazine ring, a phenylethyl group, and a trifluoromethyl-substituted phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

918482-17-4

Molecular Formula

C21H25F3N2O

Molecular Weight

378.4 g/mol

IUPAC Name

1-(2-phenylethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine

InChI

InChI=1S/C21H25F3N2O/c22-21(23,24)19-7-4-8-20(17-19)27-16-15-26-13-11-25(12-14-26)10-9-18-5-2-1-3-6-18/h1-8,17H,9-16H2

InChI Key

XAKAKTFMEBKBOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CCOC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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